

Technical Guide: 4-Chloro-2-methoxy-3-hydroxymethylpyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Chloro-2-methoxypyridin-3-yl)methanol

Cat. No.: B13595549

[Get Quote](#)

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery[1][2]

Abstract

4-Chloro-2-methoxy-3-hydroxymethylpyridine (CAS 1807273-82-0) represents a high-value heterocyclic building block characterized by a tri-functionalized pyridine core.[1][2][3][4] Its unique substitution pattern—featuring an electron-withdrawing chloro group at C4, an electron-donating methoxy group at C2, and a reactive hydroxymethyl handle at C3—makes it a critical intermediate for the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and next-generation proton pump inhibitors (PPIs).[1] This guide provides a comprehensive technical analysis of its nomenclature, synthesis logic, reactivity profile, and quality control parameters.[1]

Part 1: Chemical Identity & Nomenclature Ecosystem[1]

In the fragmented landscape of chemical procurement, a single compound often exists under multiple identifiers. For 4-Chloro-2-methoxy-3-hydroxymethylpyridine, precise nomenclature is

the first line of defense against costly synthesis errors (e.g., confusing it with its regioisomer, the Pantoprazole intermediate).[1]

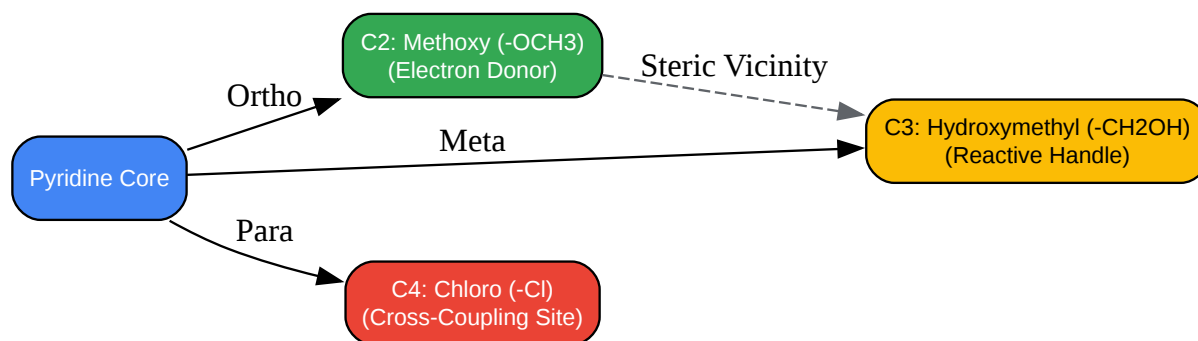
1.1 Synonym Hierarchy

The following table consolidates the compound's identity across regulatory, systematic, and commercial domains.

Category	Primary Name / Identifier	Context / Usage
CAS Number	1807273-82-0	Unique Identifier (Best for procurement verification)
IUPAC Name	(4-Chloro-2-methoxypyridin-3-yl)methanol	Systematic nomenclature used in patent literature and regulatory filings.[5][1]
Common Name	4-Chloro-2-methoxy-3-pyridinemethanol	Standard catalog name used by major suppliers (e.g., BLD Pharm, Sigma).[5][1]
Alt. Systematic	4-Chloro-2-methoxy-3-(hydroxymethyl)pyridine	Variation often found in older chemical databases.[5][1]
Precursor Ref	Reduced form of Methyl 4-chloro-2-methoxynicotinate	Identifying the compound via its synthetic origin (Ester reduction).

1.2 Structural Visualization & Numbering

The specific arrangement of substituents dictates the electronic environment of the ring.[5] The C4-Chloro position is activated for cross-coupling, while the C2-Methoxy group provides electronic richness and solubility.[5][1]



[Click to download full resolution via product page](#)

Figure 1: Functional group topology of 4-Chloro-2-methoxy-3-hydroxymethylpyridine.[1] The C3 alcohol acts as a pivot point for scaffold attachment, while the C4 chloride remains available for late-stage diversification.[5][1]

Part 2: Synthesis & Manufacturing Logic[1]

Unlike commodity chemicals, this intermediate is typically synthesized via a convergent route designed to preserve the sensitive C4-Chloro substituent while establishing the C3-alcohol.[1]

2.1 Retrosynthetic Analysis

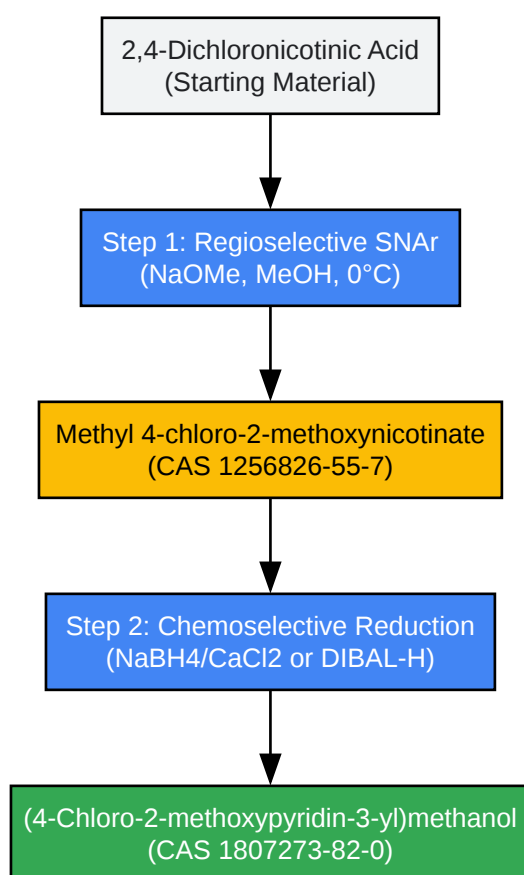
The most robust industrial route avoids direct chlorination of the alcohol (which yields mixtures). Instead, it proceeds via the selective reduction of a nicotinate ester.[1]

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

- Starting Material: 2,4-Dichloronicotinic acid (or methyl ester).[1]
- Reagent: Sodium Methoxide (NaOMe) in Methanol.
- Mechanism: The C2 position is more activated towards nucleophilic attack by the hard methoxide ion due to the inductive effect of the adjacent ring nitrogen.[5] This selectivity allows retention of the C4-Chloro group.[1]
 - Critical Control Point: Temperature must be controlled (<0°C to RT) to prevent bis-methoxylation (displacement of C4-Cl).[5]

Step 2: Selective Reduction

- Intermediate: Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7).[5][1][3]
- Reagent: Sodium Borohydride (NaBH₄) + CaCl₂ (in situ formation of Ca(BH₄)₂) or DIBAL-H.
- Outcome: Selective reduction of the ester to the primary alcohol without dehalogenating the C4-Cl.[5]
 - Note: Lithium Aluminum Hydride (LiAlH₄) can sometimes cause hydrodehalogenation (removal of Cl) if reaction times are prolonged.



[Click to download full resolution via product page](#)

Figure 2: Industrial synthesis pathway highlighting the regioselective introduction of the methoxy group and chemoselective reduction of the ester.[5][1]

Part 3: Applications in Drug Discovery[1]

This scaffold is not merely a passive linker; it is an "active" building block used to construct complex pharmacophores.

3.1 Functional Group Utility

- C3-Hydroxymethyl (-CH₂OH):
 - Activation: Converted to a mesylate (-OMs) or chloride (-CH₂Cl) using SOCl₂.^[5] This creates a powerful electrophile for alkylating amines (e.g., piperazines, pyrroles).^[1]
 - Oxidation: Oxidized to the aldehyde (-CHO) using MnO₂ or Swern conditions to enable reductive amination or Wittig reactions.^[5]
- C4-Chloro (-Cl):
 - Suzuki-Miyaura Coupling: The C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids, allowing the attachment of biaryl systems common in kinase inhibitors (e.g., JAK, EGFR inhibitors).^{[5][1]}
 - S_NAr Displacement: In highly activated systems, the Cl can be displaced by amines to form 4-amino-pyridines.^{[5][1]}

3.2 Case Study: Kinase Inhibitor Design

In the development of drugs similar to Oclacitinib (which targets JAK enzymes), pyridine fragments are often used to fine-tune solubility and binding affinity.^[1] The 2-methoxy group acts as a hydrogen bond acceptor, potentially interacting with the kinase hinge region, while the C4-substituent fills the hydrophobic pocket.^{[5][1]}

Part 4: Quality Control & Handling^{[1][2]}

4.1 Analytical Specifications

To ensure the integrity of downstream biological assays, the following QC parameters are mandatory:

Test	Acceptance Criterion	Methodology
Appearance	White to off-white solid	Visual Inspection
Purity (HPLC)	≥ 98.0%	Reverse-phase C18, ACN/Water gradient
Identity (1H-NMR)	Confirms structure; no extra OMe peaks	DMSO-d6 or CDCl3
Residual Solvents	< 5000 ppm (Methanol/THF)	GC-Headspace
Water Content	< 0.5%	Karl Fischer Titration

4.2 Handling & Safety (MSDS Highlights)

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be susceptible to slow oxidation if exposed to air/light.[5]

References

- PubChem. (2025).[6][7] Compound Summary: **(4-Chloro-2-methoxypyridin-3-yl)methanol** (CAS 1807273-82-0).[5][1][2][3][4][8][9] National Library of Medicine.[5] Available at: [\[Link\]](#) (Linked to related ester for context).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [\[patents.google.com\]](https://patents.google.com)

- [2. CAS \[chemicalbook.com\]](#)
- [3. 1256826-55-7|Methyl 4-chloro-2-methoxynicotinate|BLD Pharm \[bldpharm.com\]](#)
- [4. 4-氯-2-甲氧基-3-吡啶甲醇 | 4-Chloro-2-methoxy-3-pyridinemethan | 1807273-82-0 - 乐研试剂 \[leyan.com\]](#)
- [5. 1008451-56-6|4-Chloro-2-methoxypyridine-3-carbonitrile|BLD Pharm \[bldpharm.com\]](#)
- [6. Oclacitinib | C15H23N5O2S | CID 44631938 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. PubChemLite - \(4-chloro-3-methoxypyridin-2-yl\)methanol \(C7H8ClNO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [8. 1805115-63-2|\(4-Chloro-2-\(difluoromethoxy\)pyridin-3-yl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- [9. 1804370-90-8|\(4-Chloro-5-\(difluoromethyl\)-2-methoxypyridin-3-yl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- [To cite this document: BenchChem. \[Technical Guide: 4-Chloro-2-methoxy-3-hydroxymethylpyridine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13595549/docs#technical-guide-4-chloro-2-methoxy-3-hydroxymethylpyridine\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)